molecular formula C11H15NO3 B8671468 tert-butyl 2-pyridin-2-yloxyacetate

tert-butyl 2-pyridin-2-yloxyacetate

Cat. No.: B8671468
M. Wt: 209.24 g/mol
InChI Key: WMNRJFJUXOBXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-pyridin-2-yloxyacetate is an organic compound that features a tert-butyl group attached to an acetate moiety, which is further connected to a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(pyridin-2-yloxy)acetate typically involves the reaction of pyridin-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

While specific industrial production methods for tert-butyl(pyridin-2-yloxy)acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-pyridin-2-yloxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols.

Scientific Research Applications

tert-butyl 2-pyridin-2-yloxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl(pyridin-2-yloxy)acetate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: A simpler ester with similar reactivity but lacking the pyridin-2-yloxy group.

    Pyridin-2-yloxyacetic acid: Similar structure but without the tert-butyl group.

Uniqueness

tert-butyl 2-pyridin-2-yloxyacetate is unique due to the combination of the tert-butyl group and the pyridin-2-yloxy moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 2-pyridin-2-yloxyacetate

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)8-14-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3

InChI Key

WMNRJFJUXOBXJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyridin-2-ol (1 g), tert-butyl bromoacetate (2.33 mL) and cesium carbonate (6.85 g) in DMF (20 mL) was stirred at 60° C. overnight. The reaction mixture was poured into water, and the mixture was partitioned twice with ethyl acetate. The organic layers were combined, and the mixture was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.18 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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